molecular formula C22H16F2N4O2 B14126962 (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea

Cat. No.: B14126962
M. Wt: 406.4 g/mol
InChI Key: UVYDNHLZIFLXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea typically involves the condensation of a quinazolinone derivative with a difluorophenyl isocyanate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene. Catalysts like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl and difluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce hydroxyquinazolinones.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of quinazolinone are investigated for their potential as drugs. This compound could be a lead compound for the development of new medications targeting specific diseases.

Industry

Industrially, such compounds are used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one.

    Urea Derivatives: Compounds like N-phenyl-N’-benzylurea.

Uniqueness

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea is unique due to the presence of both quinazolinone and difluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H16F2N4O2

Molecular Weight

406.4 g/mol

IUPAC Name

1-(3-benzyl-2-oxoquinazolin-4-yl)-3-(2,6-difluorophenyl)urea

InChI

InChI=1S/C22H16F2N4O2/c23-16-10-6-11-17(24)19(16)26-21(29)27-20-15-9-4-5-12-18(15)25-22(30)28(20)13-14-7-2-1-3-8-14/h1-12H,13H2,(H2,26,27,29)

InChI Key

UVYDNHLZIFLXME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=C(C=CC=C4F)F

Origin of Product

United States

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